5-(3-Bromophenyl)-2-methyltetrazole

Description

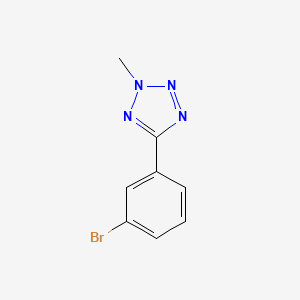

5-(3-Bromophenyl)-2-methyltetrazole (CAS: 69746-37-8) is a heterocyclic compound with the molecular formula C₈H₇BrN₄ and a molecular weight of 239.07 g/mol . Structurally, it consists of a tetrazole ring (a five-membered ring containing four nitrogen atoms) substituted with a 3-bromophenyl group at position 5 and a methyl group at position 2.

Properties

IUPAC Name |

5-(3-bromophenyl)-2-methyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHXZRZTZVDTAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition of Sodium Azide to Nitriles

The most common synthetic route to 5-substituted tetrazoles, including this compound, is the [3+2] cycloaddition reaction of sodium azide with the corresponding nitrile precursor. This method is well-documented for its efficiency and versatility.

- Procedure : The nitrile bearing the 3-bromophenyl substituent is reacted with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under heating (typically around 110 °C) in the presence of a cobalt(II) catalyst to accelerate the reaction.

- Outcomes : This catalytic method yields 5-substituted tetrazoles with good purity and yield, and is amenable to scale-up due to mild reaction conditions and relatively safe reagents compared to hydrazoic acid-based methods.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Cobalt(II) complex (1 mol %) | Enhances cycloaddition efficiency |

| Solvent | DMSO or DMF | Polar aprotic solvents preferred |

| Temperature | 110 °C | Elevated temperature for reaction |

| Reaction Time | 12 hours | Monitored by TLC |

| Workup | Acid quench, extraction with ethyl acetate | Purification by column chromatography |

| Yield | Moderate to high (varies with substrate) | High purity products obtained |

Tandem Suzuki Coupling and Hydrogenolysis

A more recent and sophisticated method involves:

- Tandem Suzuki Coupling : Coupling of arylboronic acids with tetrazole precursors to introduce the aryl group at the 5-position.

- Hydrogenolysis : Subsequent hydrogenolysis to remove protecting groups and finalize the substitution pattern.

This method is advantageous for synthesizing libraries of 2,5-disubstituted tetrazoles, including this compound, with high functional group tolerance and scalability.

Lewis Acid-Mediated Azido-Ugi Multicomponent Reactions

A novel synthetic strategy involves multicomponent reactions such as the azido-Ugi reaction, which can be used to prepare α-sulfoximino tetrazoles bearing 3-bromophenyl groups:

- Conditions : Use of Lewis acids like indium(III) chloride (InCl3) as a catalyst in methanol solvent at elevated temperatures (around 70 °C) to improve yields.

- Outcomes : This method provides moderate to good yields (up to 40-70%) and allows for the incorporation of additional functional groups, potentially including methyl substituents on the tetrazole ring.

Comparative Analysis of Preparation Methods

Detailed Research Outcomes and Experimental Data

Experimental Example: Cycloaddition Method

- Reagents : 3-Bromobenzonitrile (1 mmol), sodium azide (1.2 mmol), cobalt(II) catalyst (1 mol %), DMSO (6 mL).

- Procedure : Stirred at 110 °C for 12 hours; reaction monitored by TLC.

- Workup : Acid quench with 1N HCl, extraction with ethyl acetate, drying over sodium sulfate, and purification by silica gel chromatography.

- Yield : 75% isolated yield of 5-(3-bromophenyl)-1H-tetrazole confirmed by $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy.

- Characterization : $$^{1}H$$ NMR (DMSO-d6) δ 8.14–8.12 (aromatic protons), $$^{13}C$$ NMR δ 155.77 (tetrazole carbon), HRMS consistent with expected molecular ion.

Alkylation and Methylation Route

- Starting Materials : 1H-tetrazole, 3-bromobenzyl bromide, methylating agent (e.g., methyl iodide).

- Reaction Conditions : Alkylation in dry tetrahydrofuran (THF) with triethylamine at 0 °C to room temperature overnight.

- Purification : Column chromatography to separate isomers.

- Yield : High purity (>96%) of this compound as an off-white solid.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)-2-methyltetrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted tetrazoles depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the bromophenyl group with another aromatic ring.

Scientific Research Applications

5-(3-Bromophenyl)-2-methyltetrazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential anticancer activity and other therapeutic properties.

Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-2-methyltetrazole in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Bromophenyl-Substituted Tetrazoles

- Positional Isomerism: The bromine position (2- vs. 3-) on the phenyl ring influences electronic and steric properties.

- Substituent Effects: The methyl group in this compound may enhance lipophilicity compared to the oxygen-linked derivative 5-[(3-Bromophenoxy)methyl]-1H-tetrazole, which contains a polar ether group .

Bromophenyl-Substituted Heterocycles Beyond Tetrazoles

- Heterocycle Core Differences :

- The triazole-thione derivative in incorporates a sulfur atom, which may increase hydrogen-bonding capacity compared to tetrazoles .

- The coumarin-based compound 2g () demonstrates how bromophenyl groups integrated into larger pharmacophores can target serotonin receptors, highlighting the role of substituent positioning (e.g., 3-bromo vs. 4-bromo) in bioactivity .

- Biological Activity : While This compound lacks reported bioactivity, the furan-hydrazide analog in acts as a selective FPR2 agonist, suggesting bromophenyl groups in specific scaffolds can modulate immune responses .

Key Takeaways

- Structural Influence on Properties : The position of bromine (2-, 3-, or 4- on phenyl) and the choice of heterocycle (tetrazole, triazole, coumarin) critically affect reactivity, lipophilicity, and bioactivity.

- Synthetic Flexibility : Bromophenyl groups enable diverse functionalization via cross-coupling, supporting the development of targeted therapeutics or materials.

- Knowledge Gaps: Limited data on the physical properties (e.g., melting point, solubility) and biological activity of this compound highlight opportunities for future research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(3-Bromophenyl)-2-methyltetrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cycloaddition reactions between nitriles and sodium azide under acidic conditions. For bromophenyl derivatives, a pre-functionalized bromophenyl precursor (e.g., 3-bromobenzonitrile) can undergo [2+3] cycloaddition with methylazide. Optimization includes adjusting temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst choice (e.g., ZnCl₂). Reaction progress should be monitored via TLC or LC-MS to identify intermediate formation and purity .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For bromine-containing compounds, X-ray crystallography can resolve positional isomerism. Cross-validate spectral data with computational tools (e.g., density functional theory for NMR chemical shift prediction) to confirm the absence of byproducts like regioisomeric tetrazoles .

Q. What are the key applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a pharmacophore in drug design, particularly for targeting enzymes (e.g., kinases) or receptors. Its bromine atom enables late-stage functionalization via Suzuki-Miyaura coupling. Researchers should screen bioactivity using in vitro assays (e.g., enzyme inhibition) and correlate electronic properties (Hammett constants) with potency .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attacks. For Pd-catalyzed couplings, simulate transition states to assess steric hindrance from the methyl group. Pair computational results with experimental kinetics (e.g., reaction rate studies under varying ligand conditions) .

Q. What strategies resolve contradictions in spectroscopic data when analyzing tetrazole derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from dynamic effects like restricted rotation. Use variable-temperature NMR to detect conformational exchange. For ambiguous mass spectrometry fragments, employ tandem MS/MS with isotopic labeling. Compare crystallographic data with computational models to validate structural assignments .

Q. How can factorial design optimize the scalability of this compound synthesis?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (X₁), catalyst loading (X₂), and solvent ratio (X₃). Use ANOVA to identify significant factors affecting yield and purity. For example, high catalyst loading (X₂) might reduce reaction time but increase byproduct formation. Iterate with response surface methodology (RSM) to define optimal conditions .

Q. What theoretical frameworks guide the study of this compound’s electronic properties in materials science?

- Methodological Answer : Link research to conceptual frameworks like Hammett theory (for substituent effects) or frontier molecular orbital theory (for charge transport). Use cyclic voltammetry to measure redox potentials and correlate with DFT-calculated electron affinity. These models inform applications in conductive polymers or organic semiconductors .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., replacing bromine with Cl/CF₃) and assess activity via dose-response assays. Use molecular docking to map interactions with target proteins (e.g., binding pocket occupancy). Steric maps from X-ray structures can rationalize potency differences between derivatives .

Methodological Considerations

- Data Validation : Cross-reference experimental results with multiple analytical techniques (e.g., HPLC for purity, DSC for thermal stability) .

- Theoretical Integration : Align synthetic routes with retrosynthetic principles or mechanistic organic chemistry frameworks .

- Ethical Compliance : Adhere to safety protocols for brominated compounds (e.g., fume hood use, waste disposal) and avoid non-research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.